1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione
CAS No.: 797780-68-8
Cat. No.: VC21387800
Molecular Formula: C17H15NO3
Molecular Weight: 281.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797780-68-8 |
|---|---|
| Molecular Formula | C17H15NO3 |
| Molecular Weight | 281.3g/mol |
| IUPAC Name | 1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione |
| Standard InChI | InChI=1S/C17H15NO3/c1-12-5-4-6-13(11-12)21-10-9-18-15-8-3-2-7-14(15)16(19)17(18)20/h2-8,11H,9-10H2,1H3 |
| Standard InChI Key | RWKDSFLXAGJHDZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(=O)C2=O |
| Canonical SMILES | CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(=O)C2=O |
Introduction
Chemical Structure and Properties
Molecular Identification
1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione is characterized by specific molecular identifiers that distinguish it from other isatin derivatives. The compound has a CAS registry number of 797780-68-8, which serves as its unique identifier in chemical databases. Its molecular formula is C17H15NO3, indicating a composition of 17 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight of the compound is 281.3 g/mol, which places it in the category of small organic molecules with potential drug-like properties.
Structural Features
The structural composition of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione consists of an indoline-2,3-dione core (isatin) with a meta-tolyloxy substituent attached via an ethyl linker. The IUPAC name for this compound is 1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione, which describes its structural arrangement. The chemical structure can be represented by several notations, including:
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Standard InChI: InChI=1S/C17H15NO3/c1-12-5-4-6-13(11-12)21-10-9-18-15-8-3-2-7-14(15)16(19)17(18)20/h2-8,11H,9-10H2,1H3
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Standard InChIKey: RWKDSFLXAGJHDZ-UHFFFAOYSA-N
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SMILES: CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(=O)C2=O
Table 1: Chemical Identifiers and Properties of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione
| Property | Value |
|---|---|
| CAS No. | 797780-68-8 |
| Molecular Formula | C17H15NO3 |
| Molecular Weight | 281.3 g/mol |
| IUPAC Name | 1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione |
| InChIKey | RWKDSFLXAGJHDZ-UHFFFAOYSA-N |
| PubChem Compound ID | 2142131 |
Structural Comparison with Related Compounds
The structural features of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione can be better understood by comparing it with related isatin derivatives. Several structural analogs have been documented in the literature:
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5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione (CAS: 620931-48-8), which differs by having a methyl group at the 5-position of the indoline ring and an ortho-tolyloxy substituent instead of meta.
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1-(2-Propynyl)-1H-indole-2,3-dione (CAS: 4290-87-3), which has a propynyl substituent at the N-position instead of a tolyloxy-ethyl group .
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1-ethyl-1H-indole-2,3-dione (CAS: 4290-94-2), a simpler analog with just an ethyl group at the N-position .
These structural variations affect the physicochemical properties and biological activities of the compounds, making them suitable for different applications in medicinal chemistry.
Synthesis Methods
General Synthetic Approaches for Isatin Derivatives
The synthesis of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione likely follows methodologies similar to those used for other N-substituted isatin derivatives. The general approach involves N-alkylation of isatin with appropriate reagents. Based on the synthesis methods for related compounds, several approaches can be inferred:
Stolle Isatin Synthesis
This method, commonly used for isatin derivatives, involves the reaction of an aniline derivative with oxalyl chloride to form an intermediate that undergoes cyclization to form the isatin core structure . For N-substituted derivatives, this would be followed by alkylation of the nitrogen atom with appropriate reagents.
N-Alkylation of Isatin
A direct approach involves the N-alkylation of isatin with 2-(m-tolyloxy)ethyl halide in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically takes place in aprotic solvents like DMF or acetone .
Reaction Mechanisms
The synthesis of N-substituted isatins, including 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione, typically involves nucleophilic substitution reactions. The nitrogen atom of isatin acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent, displacing the leaving group. The mechanism can be summarized as follows:
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Deprotonation of the isatin N-H by a base to form a more reactive nucleophile
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Nucleophilic attack on the alkylating agent (e.g., 2-(m-tolyloxy)ethyl halide)
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Formation of the N-alkylated product
Synthetic Challenges and Optimization
The synthesis of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione may present several challenges:
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Regioselectivity: Ensuring alkylation occurs at the nitrogen rather than at the carbonyl oxygen requires careful control of reaction conditions.
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Purification: Separation of the desired product from reaction by-products and unreacted starting materials.
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Yield optimization: Maximizing the yield through careful selection of reagents, solvents, and reaction conditions.
Biological Activities and Applications
Pharmacological Properties
The indoline-2,3-dione (isatin) core structure is recognized for its diverse pharmacological properties, which likely extend to 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione. The compound's biological activities may include:
Antimicrobial Activity
Isatin derivatives, including those with aryloxy substituents, have demonstrated antimicrobial activities against various pathogens. The presence of the m-tolyloxy group may contribute to the compound's ability to interact with microbial targets.
Anti-neuroinflammatory Activity
Recent research has explored the anti-neuroinflammatory potential of isatin derivatives, which may be relevant to 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione . Neuroinflammation plays a crucial role in the progression of neurodegenerative disorders such as Alzheimer's disease, making compounds that can modulate this process of significant interest.
Structure-Activity Relationships
The biological activities of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione are influenced by its structural features:
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The indoline-2,3-dione core provides a scaffold that can interact with various biological targets.
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The m-tolyloxy substituent may enhance lipophilicity and membrane permeability.
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The ethyl linker provides flexibility that may allow the molecule to adapt its conformation for optimal target binding.
Comparative studies with related compounds could provide insights into how structural modifications affect biological activity. For instance, the position of the methyl group on the phenoxy ring (ortho, meta, or para) may influence the compound's interaction with biological targets.
Research Methodologies and Analytical Techniques
Characterization Methods
The characterization of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione typically involves a combination of analytical techniques:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the molecular structure by analyzing the chemical shifts of protons (1H-NMR) and carbon atoms (13C-NMR). For 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione, key spectral features would include signals corresponding to:
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The aromatic protons of both the indoline and tolyl rings
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The methyl group protons of the tolyl ring
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The methylene protons of the ethyl linker
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The carbonyl carbon signals of the indoline-2,3-dione moiety
Mass Spectrometry
Mass spectrometry helps confirm the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak for 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione would be at m/z 281, corresponding to its molecular weight.
Infrared Spectroscopy
IR spectroscopy provides information about functional groups present in the molecule. Characteristic absorption bands for 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione would include:
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C=O stretching vibrations of the carbonyl groups
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C-O-C stretching of the ether linkage
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C-H stretching of the methyl group
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Aromatic C=C stretching vibrations
Biological Assay Methods
The evaluation of the biological activities of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione may involve various assay methods:
Antimicrobial Assays
Minimum Inhibitory Concentration (MIC) determinations against various bacterial and fungal pathogens can assess the antimicrobial potential of the compound.
Cytotoxicity Assays
Cell viability assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or SRB (Sulforhodamine B) assay can evaluate the compound's effects on cancer cell lines.
Anti-neuroinflammatory Assays
Assays measuring the inhibition of pro-inflammatory cytokine production in activated microglia can assess the compound's potential in modulating neuroinflammation .
Comparative Analysis with Related Compounds
Structural Comparisons
Table 2: Comparison of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione with Related Compounds
Future Research Directions
Synthesis Optimization
Future research could focus on developing more efficient and environmentally friendly synthetic routes for 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione, potentially employing:
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Green chemistry approaches using less hazardous reagents and solvents
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Catalyst optimization to improve yield and reduce reaction time
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Flow chemistry methods for scalable production
Biological Activity Exploration
Further investigation of the compound's biological activities could include:
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Detailed structure-activity relationship studies with systematic variations in the substituents
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Target identification to elucidate the molecular mechanisms underlying its biological effects
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In vivo studies to assess efficacy and safety in appropriate disease models
Drug Delivery Strategies
Research into novel drug delivery systems for 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione and related compounds could enhance their therapeutic potential by:
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Improving solubility and bioavailability
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Enabling targeted delivery to specific tissues or cell types
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Controlling release kinetics for optimized pharmacological effects
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